molecular formula C15H18ClNO4S2 B2719643 3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1219911-76-8

3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No. B2719643
CAS RN: 1219911-76-8
M. Wt: 375.88
InChI Key: VQHMDMDZUSCKEX-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide, also known as CMETB, is a sulfonamide-based compound that has been widely studied for its potential therapeutic applications. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Photodynamic Therapy Applications

Benzenesulfonamide derivatives have been investigated for their potential in photodynamic therapy, especially in the treatment of cancer. The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown these compounds possess excellent photophysical and photochemical properties, such as high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Herbicide Selectivity and Metabolism

Research has highlighted the selectivity of chlorsulfuron, a benzenesulfonamide derivative, as a postemergence herbicide for cereals, attributing this selectivity to the ability of crop plants to rapidly metabolize the herbicide into inactive products (Sweetser, Schow, & Hutchison, 1982).

Antifungal and Antibacterial Agents

Benzenesulfonamide derivatives have been synthesized and evaluated for their antifungal activities, showing potent effects against specific fungi, indicating their potential as antifungal agents. This research underscores the importance of structural-activity relationships in the development of these compounds (Gupta & Halve, 2015).

Biochemical Mechanisms and Enzyme Inhibition

Studies on benzenesulfonamide derivatives have explored their role as inhibitors for various enzymes, including carbonic anhydrase, demonstrating their potential in treating conditions like glaucoma through intraocular pressure reduction (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002). Additionally, these compounds have shown promise as selective progesterone receptor antagonists, offering new avenues for treating diseases like breast cancer and endometriosis (Yamada, Kazui, Yoshioka, Tanatani, Mori, Kagechika, & Fujii, 2016).

properties

IUPAC Name

3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S2/c1-20-7-6-17(10-12-5-8-22-11-12)23(18,19)13-3-4-15(21-2)14(16)9-13/h3-5,8-9,11H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHMDMDZUSCKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide

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